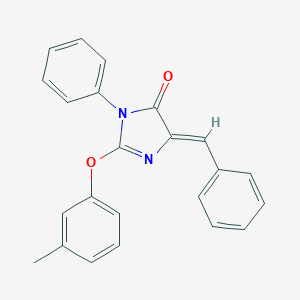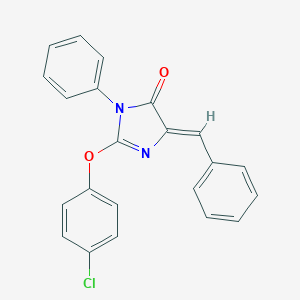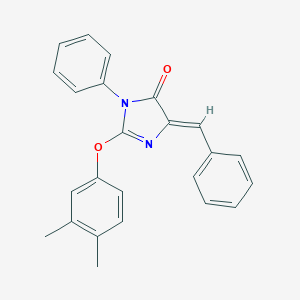![molecular formula C20H31BrN4O2 B296007 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive impairments associated with Alzheimer's disease and other neurological disorders.
Mécanisme D'action
5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole is a selective antagonist of the GABAA receptor α5 subtype, which is primarily expressed in the hippocampus and is involved in learning and memory. By blocking the activity of the α5 subtype, 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole enhances the activity of the α1 and α3 subtypes, which are involved in memory consolidation and retrieval.
Biochemical and Physiological Effects
5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders. 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole has also been shown to increase the activity of the α1 and α3 subtypes of the GABAA receptor, which are involved in memory consolidation and retrieval.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole is that it has been shown to be safe and well-tolerated in human clinical trials. However, one limitation of 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole is that it is a relatively new compound that has not yet been extensively studied in humans.
Orientations Futures
There are several potential future directions for 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole research. One direction could be to further investigate the efficacy of 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole in animal models of Alzheimer's disease and other neurological disorders. Another direction could be to conduct additional human clinical trials to further evaluate the safety and efficacy of 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole in humans. Additionally, researchers could investigate the potential use of 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole in combination with other therapies for Alzheimer's disease and other neurological disorders.
Méthodes De Synthèse
The synthesis of 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole involves the reaction of 4-bromo-2,5-bis(hexyloxy)benzaldehyde with 5-aminotetrazole in the presence of a palladium catalyst. The resulting compound is then purified through column chromatography to obtain 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole in high purity.
Applications De Recherche Scientifique
5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole has been extensively studied in preclinical models of Alzheimer's disease and other neurological disorders. In these studies, 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole has been shown to improve cognitive function and memory in animal models. 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole has also been tested in human clinical trials, where it has been shown to be safe and well-tolerated.
Propriétés
Formule moléculaire |
C20H31BrN4O2 |
|---|---|
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
5-[(4-bromo-2,5-dihexoxyphenyl)methyl]-2H-tetrazole |
InChI |
InChI=1S/C20H31BrN4O2/c1-3-5-7-9-11-26-18-15-17(21)19(27-12-10-8-6-4-2)13-16(18)14-20-22-24-25-23-20/h13,15H,3-12,14H2,1-2H3,(H,22,23,24,25) |
Clé InChI |
WRINDNIDOXTAFA-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC(=C(C=C1CC2=NNN=N2)OCCCCCC)Br |
SMILES canonique |
CCCCCCOC1=CC(=C(C=C1CC2=NNN=N2)OCCCCCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




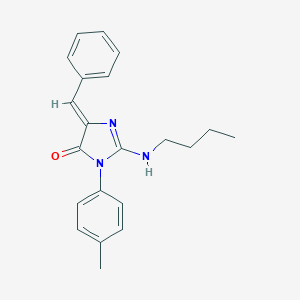

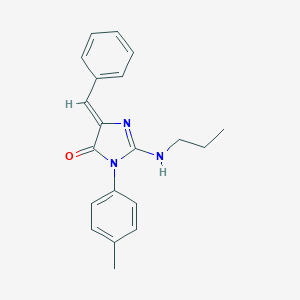

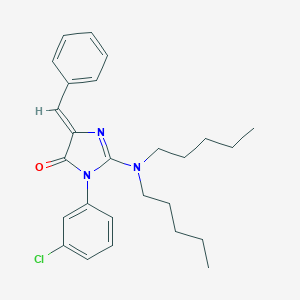



![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
